![molecular formula C20H24N2O4S3 B4584026 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4584026.png)
4-(methylthio)-3-(4-morpholinylcarbonyl)-N-[2-(phenylthio)ethyl]benzenesulfonamide
説明
Benzenesulfonamide derivatives have garnered attention due to their wide range of biological activities and applications in medicinal chemistry. Research efforts often focus on exploring their synthesis, molecular structure, and properties to develop new compounds with potential therapeutic benefits.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves cyclocondensation reactions, coupling of dibromoalkenes with nitrogen nucleophiles, and other strategies tailored to introduce specific functional groups that influence the compound's activity and properties (Coste, Couty, & Evano, 2011).
Molecular Structure Analysis
Structural elucidation of benzenesulfonamide derivatives is commonly achieved through spectroscopic methods such as FTIR, NMR, and X-ray diffraction. These techniques provide detailed information on the compound's molecular geometry, confirming the presence of specific substituents and the overall molecular architecture (Alpaslan, Macit, Erdönmez, & Büyükgüngör, 2012).
Chemical Reactions and Properties
Benzenesulfonamide derivatives participate in various chemical reactions, including oxidative cross-coupling and rearrangements, which can be exploited to synthesize new compounds with unique structures and functionalities (Miura, Tsuda, Satoh, Pivsa‐Art, & Nomura, 1998).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature of the substituents and the molecular arrangement. These properties are critical for understanding the compound's behavior in biological systems and its potential as a therapeutic agent (Rodrigues, Preema, Naveen, Lokanath, & Suchetan, 2015).
科学的研究の応用
Organic Synthesis and Catalysis
Sulfonamides, similar to the one , have been utilized in organic synthesis, particularly in oxidative cross-coupling reactions. For instance, N-(2‘-Phenylphenyl)benzenesulfonamides have been employed in reactions with acrylate esters, leading to the production of complex derivatives under catalyzed conditions. Such reactions underscore the role of sulfonamide derivatives in facilitating bond formation, highlighting their significance in synthetic chemistry for constructing complex molecular architectures (Miura et al., 1998).
Pharmacological Investigations
Sulfonamide derivatives have shown promising pharmacological properties. A study focusing on sulfonamides incorporating a thiourea scaffold demonstrated potent inhibitory effects against carbonic anhydrase isozymes, which are crucial for various physiological functions. These derivatives exhibited significant in vitro inhibitory potency and potential for lowering intraocular pressure, indicating their therapeutic potential in ophthalmology (Casini et al., 2002).
Material Science and Chemistry
In the realm of material science, sulfonamide-containing complexes have been synthesized to explore their physicochemical properties and potential applications. For example, Mn2+ complexes with sulfonamide groups have been studied for their pH-responsive relaxivity, suggesting their utility in MRI contrast agents and other biomedical imaging applications. This research highlights the adaptability of sulfonamide derivatives in creating functional materials with specific desired properties (Uzal-Varela et al., 2020).
特性
IUPAC Name |
4-methylsulfanyl-3-(morpholine-4-carbonyl)-N-(2-phenylsulfanylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S3/c1-27-19-8-7-17(15-18(19)20(23)22-10-12-26-13-11-22)29(24,25)21-9-14-28-16-5-3-2-4-6-16/h2-8,15,21H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWUAWDYRQCSNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)NCCSC2=CC=CC=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4583952.png)
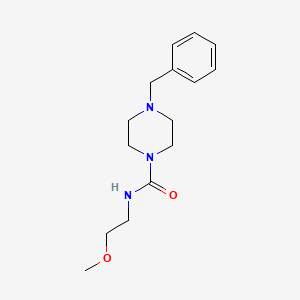
![2-[4-(diphenylmethyl)-1-piperazinyl]-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4583964.png)
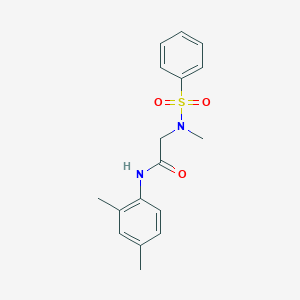
![1-[(1-acetyl-4-piperidinyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4583976.png)
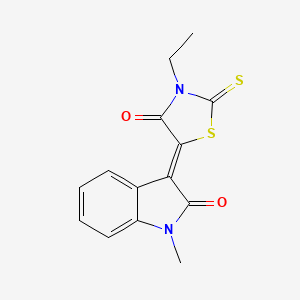
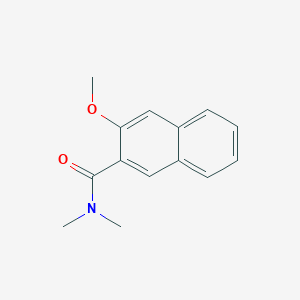
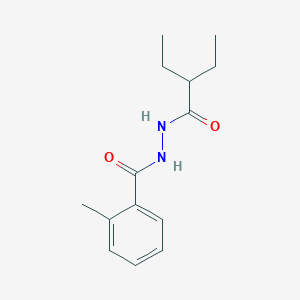
![5-ethyl-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4584010.png)
![5-(4-chlorophenyl)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4584018.png)
![5-{[(4-fluorophenyl)acetyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4584023.png)
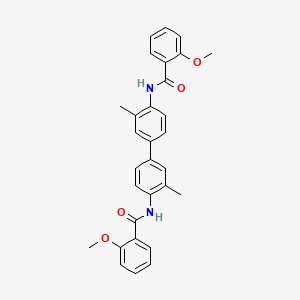
![2-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B4584050.png)
